molecular formula C7H8N2O3S B2670717 Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate CAS No. 56934-75-9

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate

Cat. No.: B2670717
CAS No.: 56934-75-9
M. Wt: 200.21
InChI Key: KWKACWDGORYKKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)9-7-8-3-4-13-7/h3-4H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKACWDGORYKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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